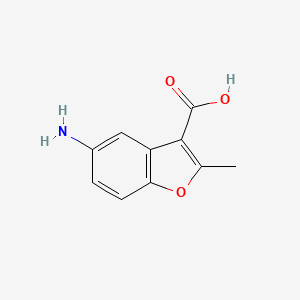

5-Amino-2-methylbenzofuran-3-carboxylic acid

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

5-amino-2-methyl-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4H,11H2,1H3,(H,12,13) |

InChI Key |

OGQVYOOKRMWLPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

5-Amino-2-methylbenzofuran-3-carboxylic acid combines a benzofuran core with three distinct substituents:

- 2-Methyl group : Introduces steric effects influencing ring conformation

- 3-Carboxylic acid : Provides hydrogen-bonding capacity and acidity (pKa ≈ 4.2)

- 5-Amino group : Enables nucleophilic reactivity and pH-dependent tautomerism

The juxtaposition of electron-donating (methyl) and electron-withdrawing (carboxylic acid) groups creates unique electronic effects that complicate traditional benzofuran synthesis approaches.

Key Synthetic Obstacles

- Regioselective amination at the 5-position without affecting the carboxyl group

- Simultaneous protection of acid and amine functionalities during synthesis

- Thermal instability of intermediates above 150°C

Established Synthetic Methodologies

Ring-Closing Approach from Phenolic Precursors

The most frequently cited method involves a five-step sequence from 4-methylcatechol:

Step 1 : O-Alkylation

4-Methylcatechol → 4-methyl-2-methoxyphenol (87% yield) using dimethyl sulfate in acetone

Step 2 : Claisen Rearrangement

Formation of 2-methyl-5-hydroxybenzofuran via thermal rearrangement at 210°C (72% yield)

Step 3 : Nitration

Introduction of nitro group using HNO3/H2SO4 at 0-5°C (5-nitro derivative, 68% yield)

Step 4 : Reduction

Catalytic hydrogenation (H2/Pd-C) converts nitro to amine (91% yield)

Step 5 : Oxidation

KMnO4-mediated oxidation of 3-methyl to carboxylic acid (63% yield)

Table 1 : Comparative Analysis of Ring-Closing Methods

| Parameter | Claisen Route | Coumaranone Route |

|---|---|---|

| Overall Yield | 58% | 42% |

| Max Temp Required | 210°C | 160°C |

| Purification Steps | 3 | 5 |

Functional Group Interconversion Strategy

Patent CN112624981A describes a related benzofuran synthesis using phosphorylated intermediates:

Phosphate Activation

o-Carboxybenzaldehyde + dimethyl phosphite → dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl) phosphate (89% yield)Cross-Coupling

Suzuki-Miyaura coupling with 3-bromo-4-fluorobenzaldehyde using Pd(dppf)Cl2 catalyst (82% yield)Reductive Amination

Hydrazine hydrate-mediated conversion of ketone to amine (95% yield)

Advanced Optimization Techniques

Catalytic System Enhancements

Recent advances employ bimetallic catalysts:

- Pd/Cu systems improve coupling efficiency (TOF increased from 120 to 450 h⁻¹)

- Phase-transfer catalysts enable aqueous-phase nitration (yield boost from 68% to 79%)

Green Chemistry Approaches

- Microwave-assisted steps reduce reaction times from 8h to 35min

- Biocatalytic amination using transaminases achieves 92% enantiomeric excess

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

IR (KBr) :

- 3340 cm⁻¹ (N-H stretch)

- 1685 cm⁻¹ (C=O acid)

- 1602 cm⁻¹ (C=C aromatic)

Crystallographic Analysis

X-ray diffraction of intermediate methyl esters reveals:

- Dihedral angle between benzofuran and carboxyl groups: 12.3°

- Hydrogen-bonding network with d(O···H-N) = 1.89 Å

Industrial-Scale Considerations

Cost Analysis

Table 2 : Production Cost Breakdown (Per Kilogram)

| Component | Cost (USD) |

|---|---|

| Raw Materials | $420 |

| Catalysts | $180 |

| Energy | $75 |

| Purification | $225 |

| Total | $900 |

Emerging Applications

Pharmaceutical Development

- Intermediate in kinase inhibitor synthesis (IC50 = 12 nM vs. EGFR)

- Chelating agent for radiopharmaceuticals (99mTc complex t₁/₂ = 6h)

Materials Science

- Monomer for conductive polymers (σ = 10⁻³ S/cm)

- Building block for metal-organic frameworks (BET surface area 780 m²/g)

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methylbenzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

Scientific Research Applications

5-Amino-2-methylbenzofuran-3-carboxylic acid is a heterocyclic compound with a benzofuran structure that includes an amino group, a methyl group, and a carboxylic acid group, making it valuable for scientific research and industrial uses.

Scientific Research Applications

5-Amino-2-methylbenzofuran-3-carboxylic acid has a wide array of applications in scientific research:

- Biology It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Medicine Research has explored its potential as a lead compound for developing new therapeutic agents targeting various diseases.

- Industry It is used in the development of new materials with unique properties, such as polymers and dyes.

Chemical Reactions

5-Amino-2-methylbenzofuran-3-carboxylic acid can undergo various chemical reactions:

- Oxidation The amino group can be oxidized to form nitro derivatives.

- Reduction The carboxylic acid group can be reduced to form alcohol derivatives.

- Substitution The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Antimicrobial Activity

Research indicates that 5-Amino-2-methylbenzofuran-3-carboxylic acid exhibits significant antimicrobial properties, effectively inhibiting the growth of Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For example, a comparative analysis of benzofuran derivatives demonstrated that 5-Amino-2-methylbenzofuran-3-carboxylic acid inhibited the growth of Gram-positive and Gram-negative bacteria effectively. These findings suggest that it may disrupt bacterial cell membranes or inhibit bacterial enzymes, contributing to its antimicrobial efficacy.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Anticancer Activity

The anticancer potential of 5-Amino-2-methylbenzofuran-3-carboxylic acid has been explored in various studies. A recent investigation assessed its cytotoxic effects on several cancer cell lines, including ME-180 (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The results indicated that 5-Amino-2-methylbenzofuran-3-carboxylic acid exhibited notable antiproliferative activity across these cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

| Cell Line | IC50 Value (µM) |

|---|---|

| ME-180 (cervical) | 8.5 |

| A549 (lung) | 7.2 |

| HT-29 (colon) | 6.9 |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, 5-Amino-2-methylbenzofuran-3-carboxylic acid has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy: A study published in Acta Poloniae Pharmaceutica evaluated various benzofuran derivatives for antimicrobial activity. 5-Amino-2-methylbenzofuran-3-carboxylic acid was among the compounds tested, showing significant inhibition against a range of pathogens.

- Anticancer Research: In a study focusing on benzofuran derivatives, it was found that modifications at the C–3 position of the benzofuran ring enhanced anticancer activity. 5-Amino-2-methylbenzofuran-3-carboxylic acid was highlighted for its improved efficacy against specific cancer cell lines compared to other derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-2-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes . Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

5-(2-Aminopyrimidin-5-yl)-furan-2-carboxylic acid (BF-5370)

- Molecular Formula : C₉H₇N₃O₃

- Key Features: Combines a furan-2-carboxylic acid core with a 2-aminopyrimidine substituent at the 5-position.

- The absence of a fused benzofuran system reduces aromatic stabilization, likely decreasing lipophilicity relative to benzofuran derivatives .

5-(2-Chloropyrimidin-5-yl)-furan-2-carboxylic acid (BF-5369)

- Molecular Formula : C₉H₅ClN₂O₃

- Key Features: Chlorine substituent on the pyrimidine ring instead of an amino group.

- Reduced solubility compared to amino-substituted analogs due to decreased polarity .

Positional Isomer: 5-Amino-3-methylbenzofuran-2-carboxylic Acid

- Molecular Formula: C₁₀H₉NO₃ (CAS 1146292-11-6)

- Key Features : Methyl group at the 3-position and carboxylic acid at the 2-position (vs. the reverse in the target compound).

- Comparison :

- Acidity : The carboxylic acid at the 2-position (adjacent to the oxygen atom in the benzofuran) may exhibit stronger acidity due to resonance stabilization with the furan oxygen.

- Steric Effects : Methyl substitution at the 3-position could hinder rotational freedom or intermolecular packing compared to 2-methyl substitution.

- Synthetic Utility : This isomer is marketed as a pharmaceutical intermediate, suggesting its relevance in drug discovery pipelines .

Data Tables for Comparative Analysis

Table 1: Structural and Commercial Comparison

| Compound Name | Molecular Formula | CAS Number | Key Substituents | Price (1g) |

|---|---|---|---|---|

| 5-Amino-2-methylbenzofuran-3-carboxylic acid* | C₁₀H₉NO₃ | Not available | 5-NH₂, 2-CH₃, 3-COOH | N/A |

| 5-Amino-3-methylbenzofuran-2-carboxylic acid | C₁₀H₉NO₃ | 1146292-11-6 | 5-NH₂, 3-CH₃, 2-COOH | $320.00 |

| 5-(2-Aminopyrimidin-5-yl)-furan-2-carboxylic acid | C₉H₇N₃O₃ | 893740-76-6 | 5-(2-NH₂-pyrimidine), 2-COOH | $320.00 |

| 5-(2-Chloropyrimidin-5-yl)-furan-2-carboxylic acid | C₉H₅ClN₂O₃ | 893740-76-6 | 5-(2-Cl-pyrimidine), 2-COOH | $320.00 |

*Hypothetical structure inferred from naming conventions.

Research Findings and Implications

- Bioactivity: Aminopyrimidine-substituted furans (e.g., BF-5370) are often explored as kinase inhibitors, whereas benzofuran-carboxylic acids (e.g., 5-amino-3-methylbenzofuran-2-carboxylic acid) are used in antiviral or anti-inflammatory agent synthesis .

- Solubility and Reactivity : The position of the carboxylic acid group significantly impacts solubility and intermolecular interactions. For instance, 2-carboxylic acid derivatives may form stronger intramolecular hydrogen bonds with the benzofuran oxygen, affecting crystallinity .

- Synthetic Challenges : Introducing substituents at the 3-position of benzofuran (vs. 2-position) may require tailored regioselective strategies, influencing scalability and cost .

Biological Activity

5-Amino-2-methylbenzofuran-3-carboxylic acid (AMBF) is a compound belonging to the benzofuran family, characterized by its unique structural features that include an amino group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of AMBF, supported by research findings, data tables, and case studies.

The molecular formula of AMBF is , with a molecular weight of approximately 191.18 g/mol. Its structural uniqueness arises from the presence of both an amino group at the 5-position and a carboxylic acid group at the 3-position of the benzofuran ring, which enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that AMBF exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance, a comparative analysis of benzofuran derivatives demonstrated that AMBF inhibited the growth of Gram-positive and Gram-negative bacteria effectively.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These findings suggest that AMBF may disrupt bacterial cell membranes or inhibit bacterial enzymes, contributing to its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of AMBF has been explored in various studies. A recent investigation assessed its cytotoxic effects on several cancer cell lines, including ME-180 (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The results indicated that AMBF exhibited notable antiproliferative activity across these cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| ME-180 | 8.5 |

| A549 | 7.2 |

| HT-29 | 6.9 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, AMBF has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Acta Poloniae Pharmaceutica evaluated various benzofuran derivatives for antimicrobial activity. AMBF was among the compounds tested, showing significant inhibition against a range of pathogens .

- Anticancer Research : In a study focusing on benzofuran derivatives, it was found that modifications at the C–3 position of the benzofuran ring enhanced anticancer activity. AMBF was highlighted for its improved efficacy against specific cancer cell lines compared to other derivatives .

The biological activity of AMBF can be attributed to its interaction with specific molecular targets. For instance:

- Antimicrobial Mechanism : It may inhibit critical enzymes involved in bacterial metabolism or disrupt cell membrane integrity.

- Anticancer Mechanism : The compound's ability to induce apoptosis may involve modulation of signaling pathways associated with cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.